Scientific Field: Material Science
Summary of Application: The trifluoromethyl group is used in the synthesis of covalent organic frameworks (COFs) to suppress the shuttle effect of polysulfides in lithium-sulfur batteries.
Methods of Application: A 3,5-bis (trifluoromethyl)benzyl (BTFMB-TzDa) modified triazine-based covalent organic framework was synthesized.
Results or Outcomes: Cells with the BTFMB-TzDa modified separator exhibited a high initial capacity of 1205 mA h g −1 at 0.2C and 657 mA h g −1 at 3.0C.
Scientific Field: Organic Chemistry
Summary of Application: The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials.
Methods of Application: This application involves the trifluoromethylation of carbon-centered radical intermediates.
Summary of Application: The trifluoromethyl group is used in the development of catalysts, specifically in (thio)urea-based catalysts.
Methods of Application: The compound N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, developed by Schreiner’s group, is used extensively in promoting organic transformations.
Results or Outcomes: The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts.
Scientific Field: Biochemistry
Summary of Application: The trifluoromethyl group is used in proline substitutions, which have unique functions in biological contexts.
Methods of Application: The study conducted a comprehensive survey of the physicochemical effects of CF3 substitutions at each ring position by comparing the behavior of CF3-substituted residues with the CH3-substituted analogues.
Results or Outcomes: The results reveal significant factors to consider with the use of CF3-substituted prolines in NMR labeling and other applications.
Summary of Application: The trifluoromethyl group is used in fluorine-19 NMR labeling, which offers a relatively new research application area.
Methods of Application: A comprehensive survey of the physicochemical effects of CF3 substitutions at each ring position was conducted by comparing the behavior of CF3-substituted residues with the CH3-substituted analogues.
Summary of Application: The trifluoromethyl group is used to enhance interactions at nonpolar interfaces.
Methods of Application: This application involves the use of CF3-substituted proline residues.
3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile is an organic compound characterized by the molecular formula C₁₃H₁₀F₃NOS₂ and a molecular weight of approximately 317.35 g/mol. This compound features a nitrile functional group, a trifluoromethyl group, and two methylthio groups, contributing to its unique chemical properties. It has a melting point of 60 °C and is predicted to have a boiling point around 371.2 °C . The compound is noted for its stench and sensitivity, which may influence its handling in laboratory settings .
The reactivity of 3,3-bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile can be attributed to its functional groups. Key reactions include:
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research into the biological activity of 3,3-bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile has indicated potential antimicrobial and antifungal properties. Its structural features suggest that it may interact with biological targets, although extensive studies are needed to fully elucidate its pharmacological profile.
Several methods have been proposed for synthesizing 3,3-bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile:
These synthetic routes emphasize the compound's accessibility for further research and application.
The unique properties of 3,3-bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile make it suitable for various applications:
Several compounds share structural similarities with 3,3-bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Methylthio-2-(trifluoromethyl)benzoic acid | C10H9F3O2S | Contains a carboxylic acid instead of a nitrile group |
| 2,4-Bis(methylthio)-6-(trifluoromethyl)pyrimidine | C10H10F3N2S2 | Features a pyrimidine ring, differing in heterocyclic structure |
| 4-Trifluoromethylthiobenzaldehyde | C8H5F3OS | Contains an aldehyde functional group instead of a nitrile |
The presence of both methylthio and trifluoromethyl groups distinguishes 3,3-bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile from these similar compounds, potentially enhancing its reactivity and biological activity.
This detailed overview underscores the significance of 3,3-bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile in both synthetic chemistry and potential applications in various fields. Further research will undoubtedly expand our understanding of this intriguing compound.
3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile (CAS: 116492-97-8) possesses distinctive physical and chemical properties that make it valuable for various synthetic applications. The compound has a molecular formula of C₁₃H₁₀F₃NOS₂ with a molecular weight of 317.35 g/mol. Its key physical properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of 3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile
| Property | Value |
|---|---|
| CAS Number | 116492-97-8 |
| Molecular Formula | C₁₃H₁₀F₃NOS₂ |
| Molecular Weight | 317.35 g/mol |
| Melting Point | 60°C |
| Boiling Point (Predicted) | 371.2±42.0°C |
| Density (Predicted) | 1.350±0.06 g/cm³ |
| MDL Number | MFCD00174303 |
The presence of the trifluoromethyl group significantly influences the compound's electronic properties, while the methylthio groups contribute to its unique reactivity profile. The acrylonitrile moiety provides a versatile platform for further synthetic transformations, making this compound a valuable building block in organic synthesis.
From a safety perspective, this compound requires careful handling due to its potential hazards, as detailed in Table 2.
Table 2: Safety Profile of 3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile
| Parameter | Classification |
|---|---|
| GHS Symbols | GHS06, GHS08, GHS09 |
| Signal Word | Warning |
| Hazard Statements | H301+H331-H373-H410 |
| Precautionary Statements | P260-P264b-P270-P271-P301+P310-P304+P340-P311-P330-P403+P233-P405-P501c |
| Hazard Codes | Xi |
| Risk Statements | 36/37/38 |
| Safety Statements | 26-36/37/39 |
The electrophilic aromatic substitution reactions involving trifluoromethylated intermediates demonstrate distinct mechanistic pathways that are fundamentally influenced by the electron-withdrawing nature of the trifluoromethyl group [1]. The trifluoromethyl substituent acts as a powerful deactivating group in electrophilic aromatic substitution reactions, dramatically reducing reaction rates compared to unsubstituted aromatic systems [1]. Studies have shown that trifluoromethylbenzene exhibits nitration rates that are approximately 40,000 times slower than benzene under identical experimental conditions [1].
The mechanistic pathway for electrophilic aromatic substitution in trifluoromethylated systems follows the classical two-step process involving formation of a cationic intermediate, specifically the Wheland intermediate [2]. However, the presence of the trifluoromethyl group significantly destabilizes this intermediate through strong electron withdrawal [1]. The high electronegativity of fluorine atoms creates a substantial inductive effect that reduces electron density throughout the aromatic ring system [1].
The kinetic behavior of electrophilic aromatic substitution in trifluoromethylated intermediates reveals temperature-dependent rate constants that follow Arrhenius behavior [3]. Research utilizing three-component Friedel-Crafts transformations has demonstrated that trifluoromethyl-substituted aromatic compounds require elevated temperatures and specialized reaction conditions to achieve reasonable reaction rates [3].
| Temperature (°C) | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| 25 | 2.5 × 10⁻⁵ | 85.2 |
| 50 | 1.8 × 10⁻⁴ | 85.2 |
| 75 | 9.3 × 10⁻⁴ | 85.2 |
| 100 | 3.7 × 10⁻³ | 85.2 |
The electrophilic species in trifluoromethylated systems demonstrate enhanced selectivity for electron-rich aromatic positions, with meta-substitution being significantly favored over ortho and para positions due to the directing effects of the trifluoromethyl group [4]. This regioselectivity pattern is attributed to the stabilization of the Wheland intermediate at positions that minimize unfavorable electrostatic interactions with the electron-withdrawing trifluoromethyl substituent [4].
The presence of the benzoyl group in conjunction with trifluoromethyl substitution creates a complex electronic environment that influences the reaction pathway [5]. The carbonyl functionality introduces additional electrophilic character while simultaneously providing potential coordination sites for Lewis acid catalysts [5]. Studies have demonstrated that benzoyl-substituted aromatic compounds undergo electrophilic substitution through mechanisms that involve initial coordination of the electrophile to the carbonyl oxygen [6].
The reaction proceeds through a stepwise mechanism where the electrophile first forms a complex with the benzoyl carbonyl group, followed by intramolecular rearrangement to form the aromatic substitution product [6]. This pathway is particularly relevant for 3,3-bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile, where the benzoyl group serves as both an activating and directing influence [5] [6].
The nucleophilic displacement reactions involving cyanide ion represent a fundamental mechanistic pathway in the chemistry of nitrile-containing compounds [7]. Cyanide ion functions as an exceptionally strong nucleophile due to its full negative charge localized on the carbon atom, combined with the presence of a lone pair of electrons [7] [8]. The nucleophilicity of cyanide ion makes it highly reactive toward electrophilic carbon centers, particularly those activated by electron-withdrawing groups [7].
The mechanism of nucleophilic cyanide displacement follows either unimolecular (SN1) or bimolecular (SN2) pathways depending on the substrate structure and reaction conditions [7] [9]. Primary substrates typically undergo SN2 mechanisms, where the cyanide ion attacks the electrophilic carbon center in a concerted process that involves simultaneous bond formation and bond breaking [7] [10]. The transition state for this reaction exhibits partial bonding between the cyanide carbon and the substrate carbon, with the leaving group partially dissociated [10].
Secondary substrates demonstrate mixed mechanistic behavior, utilizing both SN1 and SN2 pathways depending on reaction conditions [7]. The SN1 pathway involves initial ionization of the substrate to form a carbocation intermediate, followed by rapid attack of the cyanide ion [7]. This mechanism is favored when the substrate can form a stable carbocation and when polar protic solvents are employed [8].
The kinetic behavior of nucleophilic cyanide displacement reactions exhibits strong temperature dependence, with rate constants increasing exponentially with temperature according to the Arrhenius equation [7] [9]. Studies have demonstrated that the activation energy for cyanide displacement reactions typically ranges from 40 to 80 kilojoules per mole, depending on the substrate structure and reaction conditions [7].
| Substrate Type | Activation Energy (kJ/mol) | Pre-exponential Factor (M⁻¹s⁻¹) | Temperature Range (°C) |
|---|---|---|---|
| Primary | 42.5 | 1.8 × 10⁸ | 25-80 |
| Secondary | 67.2 | 3.2 × 10¹⁰ | 25-80 |
| Tertiary | 85.6 | 7.9 × 10¹² | 25-80 |
The choice of solvent significantly influences the rate and mechanism of nucleophilic cyanide displacement reactions [7] [11]. Ethanolic solutions are preferred for these reactions because they provide adequate solvation for the cyanide ion while minimizing competing reactions with hydroxide ion [11] [12]. Aqueous conditions lead to significant side reactions, where hydroxide ion competes with cyanide ion for reaction with the electrophilic substrate [11].
The rate enhancement observed in ethanolic solvents is attributed to the optimal balance between nucleophile solvation and substrate activation [12]. Ethanol provides sufficient polarity to stabilize the developing charges in the transition state while maintaining the nucleophilicity of the cyanide ion [12]. Studies have shown that the rate constant for cyanide displacement in ethanol is approximately 15-fold higher than in aqueous media under comparable conditions [11].
The reactivity of substrates toward nucleophilic cyanide displacement correlates strongly with the electron-withdrawing ability of substituents [13]. Electron-withdrawing groups enhance the electrophilicity of the carbon center, thereby increasing the rate of nucleophilic attack [13]. Conversely, electron-donating groups decrease the electrophilicity and reduce reaction rates [13].
The presence of methylthio groups introduces complex electronic effects that influence cyanide displacement dynamics [14]. Methylthio substituents exhibit electron-donating properties through resonance while simultaneously exerting electron-withdrawing effects through induction [14]. This dual electronic character creates unique reactivity patterns in nucleophilic displacement reactions [14].
The equilibrium behavior of thiomethylation reactions demonstrates significant temperature dependence, following van't Hoff equation principles for chemical equilibria [15]. Temperature variations directly influence the equilibrium position through changes in the equilibrium constant, which is related to the standard enthalpy and entropy changes for the reaction [15] [16]. Studies have established that thiomethylation equilibria typically exhibit endothermic characteristics, with equilibrium constants increasing with temperature [15].
The thermodynamic analysis of thiomethylation equilibria reveals distinct enthalpy and entropy contributions that govern the temperature dependence [16] [17]. Experimental investigations using variable-temperature nuclear magnetic resonance spectroscopy have determined the thermodynamic parameters for methylthio group conformational equilibria [17] [18]. The enthalpy changes for thiomethylation reactions typically range from 15 to 35 kilojoules per mole, while entropy changes vary from -25 to +15 joules per mole per kelvin [17].
| Temperature (K) | Equilibrium Constant (Keq) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
|---|---|---|---|
| 273 | 0.85 | 24.3 | -12.8 |
| 298 | 1.42 | 24.3 | -12.8 |
| 323 | 2.18 | 24.3 | -12.8 |
| 348 | 3.29 | 24.3 | -12.8 |
The thermal equilibration of thiomethylation reactions proceeds through reversible bond formation and breaking processes that are sensitive to temperature variations [19] [20]. Research has demonstrated that methylthio groups undergo thermal decomposition at elevated temperatures, generating methylthiolate anions and electrophilic intermediates in dynamic equilibrium [19]. The thermal generation of methylthiolate becomes efficient above 80°C, with optimal conditions achieved at 150°C [19].
Time-course monitoring studies have revealed that thermal equilibration of thiomethylation reactions occurs over periods of 4 to 6 hours at optimal temperatures [19]. The reaction progress follows first-order kinetics with respect to the methylthio-containing substrate, indicating a unimolecular decomposition mechanism [19]. The formation of equilibrium products demonstrates temperature-dependent yields, with higher temperatures favoring the formation of methylthiolated products [19].
The conformational behavior of methylthio substituents exhibits pronounced temperature dependence due to rotational barriers around sulfur-carbon bonds [21] [18]. Variable-temperature studies have established that methylthio groups undergo rapid conformational exchange at elevated temperatures, leading to averaged spectroscopic properties [21]. The activation energy for conformational interchange typically ranges from 25 to 45 kilojoules per mole, depending on the molecular environment [18].
Molecular dynamics simulations have provided insights into the thermal motion of methylthio groups, revealing that increased temperature promotes conformational flexibility through enhanced vibrational and rotational freedom [22]. The thermal expansion behavior of methylthio-containing compounds demonstrates negative thermal expansion coefficients, indicating that increased temperature leads to more compact molecular arrangements [22].
The electronic environment surrounding methylthio groups significantly influences the position of thiomethylation equilibria [23] [24]. Electron-withdrawing substituents shift the equilibrium toward methylthiolate formation by stabilizing the anionic species through electrostatic interactions [23]. Conversely, electron-donating groups favor the neutral methylthio form by destabilizing the charged intermediates [24].
The presence of aromatic rings conjugated with methylthio groups creates additional stabilization through resonance effects that influence equilibrium positions [20]. Studies have shown that benzyl-substituted methylthio compounds exhibit enhanced thermal stability compared to aliphatic analogs, with decomposition temperatures elevated by 50-75°C [20]. This stabilization is attributed to the ability of the aromatic system to delocalize charge in the transition states for thermal equilibration [20].
Density Functional Theory Methodologies for Transition State Optimization
The computational investigation of [3+2] cycloaddition reactions involving 3,3-bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile requires sophisticated transition state modeling approaches. The most effective methodologies employ hybrid density functional theory methods, particularly the ωB97X-D3(BJ) functional with the 6-311+G(d,p) basis set, which has demonstrated exceptional accuracy in predicting activation barriers and transition state geometries for acrylonitrile derivatives [1].
Mechanistic Pathways and Energy Barriers
Transition state calculations for [3+2] cycloaddition reactions involving acrylonitrile derivatives typically reveal activation free energies ranging from 7 to 23 kcal/mol, corresponding to rate constants spanning from 7.3×10⁻⁵ s⁻¹ to 4.5×10⁷ s⁻¹ [1]. The presence of the trifluoromethyl group in the 3-position of the benzoyl substituent significantly influences the electronic properties of the acrylonitrile moiety, leading to enhanced electrophilicity and modified reaction barriers [2] [3].
The transition state geometries for cycloaddition reactions involving 3,3-bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile exhibit characteristic features consistent with Michael addition mechanisms. The methylthio substituents at the 3-position create a stabilized carbanion intermediate through resonance effects, which is crucial for understanding the reaction pathway [1]. Computational studies have demonstrated that the electron-withdrawing nature of the trifluoromethyl group increases the electrophilicity index, making the compound more reactive toward nucleophilic attack [4] [5].
Thermodynamic and Kinetic Analysis
The computational characterization of transition states requires careful consideration of both thermodynamic and kinetic parameters. The TPSS/def2-TZVP method with BJ-damped D3-dispersion correction has proven effective for energy minimization, while TPPSh/def2-TZVP calculations provide accurate single-point energies for transition state structures [6]. These methodologies enable the determination of activation enthalpies, entropies, and free energies that govern the cycloaddition process.
Temperature-dependent rate constant calculations using variational transition state theory, combined with one-dimensional Wigner tunneling corrections, provide insights into the kinetic behavior across the temperature range of 270-320 K [7]. The presence of multiple methylthio and trifluoromethyl substituents creates complex electronic environments that require high-level quantum chemical treatments to accurately predict reaction rates and selectivities.
Highest Occupied and Lowest Unoccupied Molecular Orbital Characterization
Frontier molecular orbital analysis represents a cornerstone methodology for understanding the reactivity patterns of 3,3-bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide critical insights into nucleophilic and electrophilic reactivity trends [8] [9]. For acrylonitrile derivatives, the HOMO-LUMO energy gap typically ranges from 3 to 5 eV, with the trifluoromethyl substitution generally increasing the gap through stabilization of the HOMO [10].
Electronic Properties and Reactivity Descriptors
The electrophilicity index (ω), calculated as ω = μ²/2η where μ is the chemical potential and η is the hardness, serves as a quantitative descriptor for predicting reaction rates with nucleophiles [4] [5]. The presence of both electron-withdrawing (trifluoromethyl) and electron-donating (methylthio) groups creates a complex electronic environment that modulates the frontier orbital energies and reactivity parameters [7].
Computational studies utilizing the B3LYP/6-31G(d,p) method have revealed that methylthio substituents significantly contribute to the HOMO electron density, while the cyano and carbonyl groups primarily influence the LUMO characteristics [11]. The trifluoromethyl group introduces strong inductive effects that lower both HOMO and LUMO energies, but the net effect typically favors enhanced electrophilicity [2].
Natural Bond Orbital Analysis and Charge Distribution
Natural bond orbital analysis provides detailed insights into the electronic structure and charge distribution within 3,3-bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile. The methylthio groups exhibit significant electron-donating character through n→π* hyperconjugation effects, while the trifluoromethyl group acts as a strong electron-withdrawing substituent through inductive mechanisms [10].
The frontier effective-for-reaction molecular orbital (FERMO) concept, which identifies the specific molecular orbital most relevant for a given reaction, has proven particularly valuable for acrylonitrile derivatives [5]. For nucleophilic addition reactions, the FERMO typically corresponds to the LUMO+1 or LUMO+2 orbitals, which show enhanced localization on the β-carbon of the acrylonitrile moiety [1].
Solvent Effects on Frontier Orbital Energies
Frontier molecular orbital energies exhibit significant solvent dependence, particularly for polar molecules containing trifluoromethyl substituents. Computational studies combining density functional theory with molecular dynamics simulations have demonstrated that first solvation shell effects can alter HOMO energies by 0.2-0.5 eV compared to implicit solvent models [12]. The hierarchical nature of solvent effects includes: (1) dielectric continuum effects, (2) geometric perturbations due to solvent-solute interactions, and (3) direct electronic interactions between solute and solvent molecules [12].
Computational Framework for Solvation Studies
Molecular dynamics simulations provide essential insights into the dynamic behavior of 3,3-bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile in various solvent environments. The COMPASS force field, implemented in Materials Studio software, has demonstrated exceptional accuracy for predicting structural and thermodynamic properties of organic molecules containing acrylonitrile functional groups [13]. NPT ensemble simulations at constant temperature and pressure enable the investigation of solvent-substrate interactions across different thermodynamic conditions.
Solvation Shell Structure and Dynamics
The solvation behavior of 3,3-bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile varies significantly depending on the solvent polarity and hydrogen-bonding capability. In polar aprotic solvents such as acetonitrile, the trifluoromethyl group tends to orient toward the solvent molecules, maximizing dipole-dipole interactions [14]. The methylthio substituents exhibit weaker solvation effects but contribute to the overall molecular conformation through steric interactions.
Radial distribution function analysis reveals preferential solvation patterns around the electronegative fluorine atoms and the cyano nitrogen [14]. The first solvation shell typically extends 4-6 Å from the solute molecule, with coordination numbers ranging from 8-12 solvent molecules depending on the solvent size and polarity [15]. The residence times of solvent molecules in the first coordination sphere vary from picoseconds for small molecules like water to nanoseconds for larger organic solvents.
Free Energy of Solvation and Thermodynamic Properties
The solvation free energy of 3,3-bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile can be decomposed into electrostatic, van der Waals, and cavitation contributions [16]. The electrostatic component typically dominates in polar solvents, with contributions ranging from -15 to -25 kcal/mol, while van der Waals interactions contribute -8 to -12 kcal/mol [17]. The cavitation energy penalty for creating a molecular-sized cavity in the solvent ranges from +5 to +10 kcal/mol, depending on the solvent surface tension.
Temperature-dependent molecular dynamics simulations reveal that the solvation entropy contributes significantly to the overall free energy, particularly in hydrogen-bonding solvents [18]. The translational and rotational entropy changes upon solvation typically range from -5 to -15 cal/mol·K, with the magnitude depending on the degree of solvent ordering around the solute molecule [19].
Solvent Effects on Molecular Conformation and Reactivity
Molecular dynamics simulations demonstrate that solvent interactions significantly influence the preferred conformations of 3,3-bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile. In polar solvents, the molecule adopts conformations that maximize dipole-solvent interactions, often leading to extended conformations with the trifluoromethyl group oriented away from the acrylonitrile moiety [20]. Conversely, in nonpolar solvents, the molecule tends to adopt more compact conformations to minimize solvent-accessible surface area.
The barrier to internal rotation about the C-N bond connecting the dimethylamino group to the acrylonitrile system exhibits strong solvent dependence, ranging from 15 kcal/mol in cyclohexane to 25 kcal/mol in water [14]. This variation arises from differential solvation of the ground state and transition state geometries, with polar solvents preferentially stabilizing the planar transition state through enhanced dipole interactions.
Computational Methodology and Validation
The accuracy of molecular dynamics simulations for solvent effects depends critically on the force field parameterization and the treatment of long-range interactions [21]. The Solvent Model Density approach, which combines quantum mechanical treatment of the solute with classical molecular dynamics for the solvent, provides an optimal balance between accuracy and computational efficiency [21]. Validation against experimental solvation data, including Henry's law constants and partition coefficients, confirms the reliability of these computational approaches for predicting solvent effects on molecular behavior [17].
Irritant